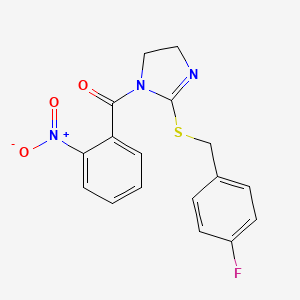

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Description

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-13-7-5-12(6-8-13)11-25-17-19-9-10-20(17)16(22)14-3-1-2-4-15(14)21(23)24/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLCHWRSUZTEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a synthetic organic molecule that has drawn attention in various fields of biological and medicinal chemistry. Its unique structural features, including a thioether linkage and an imidazole core, suggest potential applications in pharmacology and biochemistry.

Structural Characteristics

This compound is characterized by:

- Imidazole Ring : A five-membered heterocyclic structure that is known for its biological activity.

- Thioether Group : Enhances the compound's lipophilicity, potentially improving membrane permeability.

- Fluorinated Aromatic Systems : The presence of fluorine atoms may influence the electronic properties and biological interactions of the compound.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs often display significant antimicrobial properties. For example, thiazole and imidazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to interfere with microbial metabolism and cell wall synthesis.

2. Antitumor Potential

Compounds featuring imidazole rings have been associated with anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The thioether functionality may enhance this activity by improving the compound's interaction with target proteins.

3. Neurological Effects

Imidazole derivatives are also explored for their potential as modulators of neurotransmitter receptors, particularly GABA-A receptors. This activity could lead to anxiolytic or anticonvulsant effects, making it a candidate for further investigation in neuropharmacology.

Research Findings

Several studies provide insights into the biological activities of related compounds:

Case Studies

- Antimicrobial Efficacy : A study on thiazole derivatives showed promising results against various bacterial strains, indicating that modifications similar to those in (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone could enhance antimicrobial properties.

- Antitumor Activity : Research on imidazole derivatives revealed that specific substitutions could significantly increase cytotoxicity against cancer cell lines. The thioether group in our compound may play a crucial role in enhancing these effects by facilitating better binding to target sites.

Scientific Research Applications

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit anticancer properties. The target cancer cell lines include:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

In vitro assays have shown that this compound can inhibit cell proliferation in these lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

The presence of the thioether group may confer antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, which warrants further investigation into this compound's potential as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic properties such as bioavailability, distribution, metabolism, and excretion are essential for determining the efficacy of this compound in therapeutic applications. The compound's structural features may enhance its bioavailability, allowing it to effectively reach target sites within the body.

Comparative Biological Activities

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Imidazole ring, thioether linkage | Anticancer, antimicrobial |

| 2-Methylimidazole | Imidazole ring | Antimicrobial |

| Benzothiazole derivatives | Thiazole ring | Anticancer |

This table illustrates how variations in structural features can lead to different biological activities, emphasizing the importance of molecular design in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

- Anticancer Studies : Investigations into imidazole derivatives have shown promising results in inhibiting tumor growth in various cancer models .

- Antimicrobial Research : Studies have identified effective antimicrobial properties in thioether-containing compounds against a range of bacterial strains .

- Metabolic Stability Assessments : Research has indicated that fluorinated compounds often exhibit enhanced metabolic stability, which is critical for therapeutic efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and physicochemical parameters between the target compound and selected analogs:

Key Observations :

- Nitro position : The ortho-nitro group in the target compound may sterically hinder interactions compared to the para-nitro analog , affecting binding affinity in biological systems.

- Core saturation : The 4,5-dihydroimidazole in the target compound offers reduced aromaticity versus fully aromatic triazoles or imidazoles , which could influence π-π stacking interactions.

Yield Considerations :

- Yields for dihydroimidazole derivatives (e.g., ) are often lower (40–75%) compared to triazoles (25–95%) due to competing side reactions in partially saturated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.